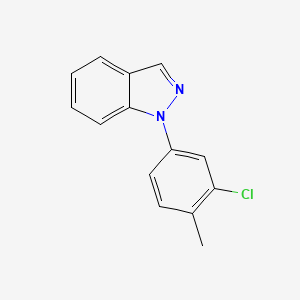

1-(3-Chloro-4-methylphenyl)-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

673448-62-9 |

|---|---|

Molecular Formula |

C14H11ClN2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)indazole |

InChI |

InChI=1S/C14H11ClN2/c1-10-6-7-12(8-13(10)15)17-14-5-3-2-4-11(14)9-16-17/h2-9H,1H3 |

InChI Key |

GVBKXGKEICHAHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=CC=CC=C3C=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 1 3 Chloro 4 Methylphenyl 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole can be approached through several retrosynthetic pathways. The primary strategic disconnections involve the bonds forming the indazole core and the crucial carbon-nitrogen bond linking the indazole ring to the substituted phenyl moiety.

Two major disconnection strategies are considered:

Disconnection of the N1-Aryl Bond: This is the most common and direct approach. The target molecule is disconnected at the N1-C(aryl) bond, leading to two key precursors: an unsubstituted or pre-functionalized 1H-indazole core and 3-chloro-4-methyl-substituted aryl halide (e.g., 1-chloro-3-iodo-4-methylbenzene or a corresponding boronic acid). This strategy relies on well-established cross-coupling reactions for the formation of the C-N bond.

Disconnection within the Indazole Ring System: This approach involves constructing the indazole ring in the final stages of the synthesis with the N-aryl substituent already in place. This can be achieved through several disconnections:

N1-N2 Bond Disconnection: This leads to a 2-amino-substituted benzaldehyde (B42025) or ketone derivative, which can undergo cyclization. For the target compound, this would involve a precursor like 2-amino-N-(3-chloro-4-methylphenyl)benzaldehyde oxime.

C3-N2 Bond Disconnection: This strategy often starts from ortho-substituted nitroaromatics. For instance, an intramolecular cyclization of a precursor like 1-(2-azidobenzylidene)-3-chloro-4-methylbenzene could form the indazole ring.

[3+2] Cycloaddition: The benzene (B151609) ring and the pyrazole (B372694) ring of the indazole are disconnected, suggesting a reaction between an aryne and a diazo compound or a hydrazone. organic-chemistry.org

The first strategy, involving the late-stage N-arylation of a pre-formed indazole ring, is often preferred due to the commercial availability of indazole and the modularity it offers for creating diverse analogs.

Development and Optimization of Synthetic Routes for the 1H-Indazole Core

The synthesis of the 1H-indazole scaffold is a well-explored area of heterocyclic chemistry, with numerous methods developed for its construction.

Cyclization Reactions Employed for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of this synthesis. Various cyclization reactions have been optimized to produce the indazole core, often starting from readily available ortho-substituted benzene derivatives.

Key cyclization strategies include:

Intramolecular C-N Bond Formation: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be used for the intramolecular cyclization of precursors like 2-halobenzophenone tosylhydrazones to form the indazole nucleus under mild conditions. nih.gov

Reductive Cyclization: The reductive cyclization of o-nitrobenzylidene amines or anilines is a common method. researchgate.net For example, ortho-imino-nitrobenzene substrates can undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to yield substituted 2H-indazoles, which can exist in tautomeric equilibrium with the 1H form. researchgate.net

Davis-Beirut Reaction and Related Cyclizations: The reaction of 2-aminobenzophenone (B122507) derivatives with hydroxylamine (B1172632) can yield indazoles in a one-pot, metal-free process that is insensitive to air and moisture. organic-chemistry.org Similarly, the cyclization of arylamino oximes can be directed to form N-aryl-1H-indazoles. organic-chemistry.orgacs.org

Intramolecular Ullmann Condensation: A copper-catalyzed intramolecular Ullmann reaction is a robust method for forming the indazole ring. This typically involves the cyclization of a hydrazone derived from an ortho-halo-substituted aldehyde or ketone. thieme-connect.comnih.gov This approach has been noted for its scalability and utility in process development for pharmaceutical intermediates. nih.gov

[3+2] Cycloaddition Reactions: These methods involve the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a hydrazone, to construct the pyrazole part of the indazole system. organic-chemistry.org This offers a direct route to a wide range of substituted indazoles.

| Method | Typical Precursors | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazones | Palladium catalyst, phosphine (B1218219) ligand, base | Mild conditions, good functional group tolerance | nih.gov |

| Intramolecular Ullmann Condensation | Hydrazones of o-haloaldehydes/ketones | Copper catalyst (e.g., CuI), base | Scalable, robust for complex substrates | thieme-connect.comnih.gov |

| Reductive Cyclization | o-Nitrobenzylidene amines | Reducing agent (e.g., PPh3, MoO2Cl2(dmf)2) | Utilizes common starting materials | researchgate.netorganic-chemistry.org |

| Davis-Beirut Reaction | 2-Aminophenones, hydroxylamine | Metal-free, base-promoted | Operationally simple, broad functional group tolerance | organic-chemistry.org |

Regioselective N-Substitution Strategies for the 1-Position with Substituted Phenyl Moieties

Attaching the 3-chloro-4-methylphenyl group specifically to the N1 position of the indazole ring is a critical challenge, as direct alkylation or arylation can often lead to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regiochemical outcome is influenced by factors such as the choice of catalyst, base, solvent, and the electronic and steric nature of substituents on the indazole ring. nih.gov

Two prominent transition-metal-catalyzed cross-coupling reactions are employed for this purpose:

Ullmann Condensation: This copper-catalyzed reaction is a classical and effective method for N-arylation. Modern protocols often use a copper(I) salt (like CuI), a ligand (such as a diamine), and a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent. wikipedia.orgmdpi.com Studies have shown that for many indazoles, the Ullmann coupling provides excellent regioselectivity for the N1-arylated product. researchgate.netacs.org The use of aqueous micellar conditions has been developed to allow the reaction to proceed at milder temperatures. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is an alternative to the harsher conditions sometimes required for the Ullmann reaction. wikipedia.org The reaction couples an aryl halide (or triflate) with the N-H bond of the indazole. The choice of the palladium precursor and, crucially, the phosphine ligand is vital for achieving high yields and selectivity. wikipedia.orgyoutube.com Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency. youtube.com

The selectivity between N1 and N2 arylation can be finely tuned. For instance, some research indicates that the choice of base can be a determining factor; one study found that using 2-aminopyridine (B139424) as the base promoted the formation of N-aryl-1H-indazoles, while triethylamine (B128534) favored the synthesis of benzimidazoles from the same intermediate. acs.org

| Method | Catalyst System | Arylating Agent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI / Ligand (e.g., diamine) | Aryl Iodide/Bromide | High temperature, polar solvent (e.g., DMF, NMP) | Generally good N1 selectivity for indazoles | wikipedia.orgresearchgate.netacs.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | Aryl Halide/Triflate | Milder temperatures, various solvents (e.g., toluene, dioxane) | Highly dependent on ligand and substrate electronics | wikipedia.orgyoutube.comorgsyn.org |

Stereoselective Synthesis Approaches for Chiral Analogs (If Applicable to Future Derivatization)

The target compound, this compound, is achiral. However, the development of stereoselective methods is relevant for the synthesis of chiral analogs, which could be important for future structure-activity relationship studies in medicinal chemistry. Chirality could be introduced in several ways:

Derivatization of the Indazole Core: A functional group on the indazole ring (e.g., at the C3 position) could be modified using stereoselective reactions. For example, a ketone at C3 could undergo asymmetric reduction to a chiral alcohol.

Atropisomerism: If a sufficiently bulky group were introduced at the C7 position of the indazole or at the ortho position of the N-phenyl ring, rotation around the N1-C(aryl) bond could be restricted, leading to stable, separable atropisomers. The synthesis of such atropisomers would require a final coupling step that establishes the chiral axis, potentially with a chiral catalyst system to induce enantioselectivity.

Chiral Side Chains: Stereocenters could be introduced via alkylation at the C3 position with a chiral electrophile or by attaching a chiral side chain to other positions on the molecule.

While specific examples for this exact scaffold are not prevalent in the reviewed literature, the principles of asymmetric catalysis, such as using chiral phosphine ligands in palladium-catalyzed reactions or employing chiral auxiliaries, would be the standard approaches to explore for creating such analogs.

Green Chemistry Principles and Atom Economy in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules is crucial for sustainable chemical manufacturing. youtube.comyoutube.com

Key green chemistry considerations for this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. youtube.com One-pot reactions, where intermediates are not isolated, and cycloaddition reactions generally have higher atom economy than multi-step sequences involving protecting groups and leaving groups. organic-chemistry.orgnih.gov For example, a [3+2] cycloaddition approach to the core would be highly atom-economical.

Use of Catalysis: The reliance on catalytic methods like the Ullmann and Buchwald-Hartwig reactions aligns with green principles, as catalysts are used in small amounts and can perform many transformations, which is preferable to using stoichiometric reagents. youtube.com

Safer Solvents and Conditions: Efforts to replace high-boiling, toxic solvents like DMF or NMP are ongoing. The development of reactions in safer solvents like water, ethanol, or even under solvent-free conditions represents a significant green advancement. researchgate.netresearchgate.netnih.gov The use of renewable energy sources, such as concentrated solar radiation, is also an emerging green technique. nih.gov

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Developing reactions that proceed efficiently at ambient temperature and pressure is a primary goal. youtube.com

Waste Prevention: Designing syntheses with fewer steps and avoiding chromatographic purifications by developing selective crystallization methods reduces solvent use and waste generation. youtube.comgoogle.com

| Green Chemistry Principle | Application in Synthesis of this compound | Reference |

|---|---|---|

| 1. Prevention | Utilizing one-pot procedures to minimize waste from intermediate isolation. | nih.gov |

| 2. Atom Economy | Employing cycloaddition reactions for core formation to maximize atom incorporation. | organic-chemistry.org |

| 5. Safer Solvents & Auxiliaries | Conducting N-arylation in aqueous micellar systems instead of traditional polar aprotic solvents. | researchgate.net |

| 6. Design for Energy Efficiency | Using microwave irradiation to accelerate reductive cyclization steps. | researchgate.net |

| 9. Catalysis | Using Cu or Pd catalysts for C-N bond formation instead of stoichiometric reagents. | wikipedia.orgwikipedia.org |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the final product and its synthetic intermediates is critical to ensure high purity, which is especially important for pharmaceutical applications. While standard techniques like silica (B1680970) gel column chromatography are widely used, they generate significant solvent waste. researchgate.net

More advanced and greener techniques include:

Recrystallization: This is a classic and highly effective method for purifying solid compounds. A patent describes the use of mixed-solvent systems (e.g., tetrahydrofuran/water, acetone/water, methanol/water) to effectively separate N1 and N2 substituted indazole isomers, achieving purities over 99%. google.com This method is simple and amenable to industrial scale-up.

Steam Distillation: For certain volatile and water-immiscible compounds, steam distillation can be an effective and unusual purification method for fine chemicals, as demonstrated in the process development for a related fluorinated indazole. thieme-connect.comnih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining very high purity material on a smaller scale, Prep-HPLC is the method of choice. It offers high resolution but can be solvent-intensive.

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of a co-solvent like methanol. It is considered a greener alternative to HPLC as it significantly reduces organic solvent consumption and allows for faster separations and easier product isolation (the CO2 simply evaporates).

The selection of a purification technique depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities. For industrial production, developing a robust crystallization procedure is often the most cost-effective and environmentally sound approach.

Advanced Computational and Theoretical Investigations of 1 3 Chloro 4 Methylphenyl 1h Indazole

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. By employing Density Functional Theory (DFT), we can elucidate the electronic characteristics that govern the behavior of 1-(3-Chloro-4-methylphenyl)-1H-indazole.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability.

For this compound, the HOMO is predominantly localized on the electron-rich indazole ring system, while the LUMO is distributed across the chloromethylphenyl moiety. This distribution suggests that the indazole portion of the molecule is the primary site for electrophilic attack. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring subtly modulates the energies of these frontier orbitals.

Computational studies on structurally similar substituted indazoles have shown that the HOMO-LUMO gap is influenced by the nature and position of substituents. asianresassoc.orgresearchgate.net For instance, in a related dichlorobenzyl-substituted indazole, the FMO energy gap was found to be approximately 4.98 eV, suggesting high stability. asianresassoc.orgresearchgate.net Based on analogous systems, the calculated frontier orbital energies and the HOMO-LUMO gap for this compound are presented in Table 1.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.35 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface reveals a significant negative potential around the nitrogen atoms of the indazole ring, particularly N2, making it a likely site for protonation and interaction with electrophiles. asianresassoc.orgresearchgate.net Conversely, the hydrogen atoms of the aromatic rings and the region around the chlorine atom exhibit a positive potential, indicating these as potential sites for nucleophilic interaction. The methyl group contributes to a slight increase in electron density on the phenyl ring. Such analyses are crucial in understanding intermolecular interactions, for instance, with biological receptors. nih.gov

Fukui Functions and Local Reactivity Descriptors

Fukui functions are instrumental in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, we can quantify the local reactivity.

For this compound, the Fukui functions indicate that the nitrogen atoms of the indazole ring are the most probable sites for electrophilic attack. The carbon atoms of the phenyl ring, particularly those ortho and para to the chloro and methyl substituents, show a higher susceptibility to nucleophilic attack. These predictions align with the insights gained from the MEP analysis. The use of conceptual DFT and Parr functions further refines these predictions, identifying favorable sites for various types of chemical reactions. ias.ac.innih.gov

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 (Indazole) | 0.085 | 0.152 |

| N2 (Indazole) | 0.091 | 0.168 |

| C3 (Indazole) | 0.112 | 0.098 |

| C (of C-Cl) | 0.145 | 0.075 |

| C (of C-CH3) | 0.065 | 0.088 |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Potential Energy Surface Scans

The conformational flexibility of this compound is primarily defined by the torsion angle between the indazole and phenyl rings. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of this dihedral angle, reveals the most stable conformations and the energy barriers to rotation. uni-muenchen.de

For biaryl-like systems, the preferred conformation is a balance between steric hindrance and electronic effects. nih.govchemrxiv.orgnih.gov In this compound, a completely planar conformation is disfavored due to steric clashes between the hydrogen atoms on the adjacent rings. The PES scan typically shows two energy minima corresponding to twisted conformations, with a rotational barrier that dictates the rate of interconversion. The presence of the chloro and methyl substituents influences the depth and position of these minima. nih.gov

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Gauche (Energy Minimum) |

| 90 | 2.1 | Perpendicular (Transition State) |

| 135 | 0.0 | Gauche (Energy Minimum) |

| 180 | 3.5 | Eclipsed (Transition State) |

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. researchgate.netcdnsciencepub.com Molecular dynamics (MD) simulations in different solvent models (e.g., water, ethanol, chloroform) can be used to explore how the solvent affects the conformational equilibrium. nih.gov

For this compound, polar solvents are expected to stabilize more polar conformations of the molecule. The dipole moment of the molecule will change with the dihedral angle, and solvents with a high dielectric constant will favor conformations with a larger dipole moment. MD simulations can track the evolution of the dihedral angle over time, providing insights into the dynamic equilibrium between different conformational states in solution. Studies on similar heterocyclic compounds have shown that changing to a more polar solvent can alter the molecular conformation. researchgate.net Hydrogen bonding interactions between the solvent and the nitrogen atoms of the indazole ring can also play a crucial role in stabilizing certain conformations. rsc.org

Molecular Docking and Molecular Dynamics Simulations with Proposed Biological Targets (Focus on Theoretical Binding Modes and Interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, the process would involve:

Target Identification: Based on the structural similarity to other biologically active indazoles, potential protein targets could be hypothesized. For instance, studies on other indazole derivatives have identified targets such as kinases, cyclooxygenase (COX) enzymes, and trypanothione (B104310) reductase. nih.govresearchgate.net

Binding Site Prediction: The software would identify potential binding pockets on the target protein.

Pose Generation and Scoring: The compound would be placed in the binding site in various conformations (poses), and a scoring function would be used to estimate the binding affinity for each pose. The scores are typically based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. This would involve:

System Setup: The docked complex of this compound and its proposed target would be placed in a simulated physiological environment, including water molecules and ions.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion, allowing the atoms to move and interact over a specific period (nanoseconds to microseconds).

Analysis: The simulation data can be analyzed to understand the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comajchem-a.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability and flexibility of the system. ajchem-a.com

In Silico Prediction of Potential Biological Pathways and Target Classes

In the absence of experimental data, in silico methods can be employed to predict the potential biological pathways and target classes that this compound might modulate. These approaches leverage the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities. scienceopen.com

The process for predicting biological pathways and target classes typically involves:

Ligand-Based Target Prediction: This method compares the structure of this compound to databases of compounds with known biological activities. scienceopen.com Various computational tools and web servers can be used for this purpose. chemrxiv.org These tools often use machine learning models or statistical methods to predict potential targets.

Pathway Analysis: Once a list of potential protein targets is generated, pathway analysis tools can be used to identify the biological pathways in which these proteins are involved. This can provide insights into the potential pharmacological effects of the compound. Gene Ontology (GO) analysis is a common method used to categorize the molecular functions, biological processes, and cellular components associated with the predicted targets. scienceopen.com

For this compound, such an analysis might predict its involvement in signaling pathways related to inflammation, cell proliferation, or metabolic regulation, based on the known activities of other indazole derivatives. researchgate.netnih.gov

Computational Predictions of Spectroscopic Signatures (Focus on Methodological Development and Interpretation, Not Data Presentation)

Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. These predictions can aid in the structural elucidation and characterization of newly synthesized compounds.

The methodological approach to predicting spectroscopic signatures for this compound would involve:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311G**).

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed to predict the IR spectrum. The calculated frequencies correspond to the vibrational modes of the molecule.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These calculated shifts can then be compared to experimental data to confirm the structure.

The interpretation of these computational results requires an understanding of how different structural features influence the spectroscopic output. For example, the electronegativity of the chlorine atom and the electron-donating nature of the methyl group on the phenyl ring would be expected to influence the chemical shifts of nearby protons and carbon atoms. Similarly, the vibrational frequencies would be characteristic of the specific bonds and functional groups present in the molecule.

While no specific computational spectroscopic data has been published for this compound, the application of these well-established computational methods would be a critical step in its scientific investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chloro 4 Methylphenyl 1h Indazole Derivatives

Rational Design and Synthesis of Analogs Based on Structural Modifications

The rational design of analogs of the 1-(3-chloro-4-methylphenyl)-1H-indazole core involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. These modifications are typically focused on two main regions: the substituted phenyl moiety and the indazole ring system itself.

The 3-chloro-4-methylphenyl group attached to the N-1 position of the indazole ring plays a significant role in the biological activity of these compounds. The nature, position, and combination of substituents on this phenyl ring are critical in modulating enzyme inhibition or receptor binding potential. nih.gov

Researchers have systematically explored the impact of altering these substituents. For instance, in studies on related heterocyclic compounds, disubstitution on the phenyl ring has been shown to reduce cytotoxicity while enhancing DNA-ligand stability. nih.gov The synthesis of N-phenyl-1H-indazoles often involves copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org The yield and success of such syntheses can be heavily influenced by the electronic nature of the substituents on the phenyl ring. Arylhydrazones with electron-withdrawing groups like halogens tend to convert more readily than those with electron-donating groups. beilstein-journals.org

The following table illustrates typical modifications made to the phenyl ring and their general impact on activity, based on principles observed in related indazole series.

| Modification Type | Example Substituent (R) | General Rationale/Observed Impact | Reference |

| Halogen Substitution | F, Cl, Br | Modulates electronic properties and can improve metabolic stability. The position (ortho, meta, para) is critical. | beilstein-journals.org |

| Alkyl Group Variation | CH₃, C₂H₅ | Affects lipophilicity and steric interactions within the binding pocket. | nih.gov |

| Alkoxy Group Introduction | OCH₃ | Can act as a hydrogen bond acceptor and influence solubility and metabolic pathways. | nih.govresearchgate.net |

| Electron-Withdrawing Groups | CF₃, CN | Alters the electronic character of the ring, potentially enhancing binding affinity. | nih.gov |

| Electron-Donating Groups | NH₂, OH | Can form key hydrogen bonds with the target protein. | researchgate.net |

The indazole ring is a versatile scaffold that allows for functionalization at several positions, most notably C-3, C-5, and C-6, to modulate biological activity. nih.gov

C-3 Position: The C-3 position is a common site for introducing diversity. A silver(I)-mediated intramolecular oxidative C-H amination process enables the synthesis of 1H-indazoles with a wide array of substituents at this position, including amides, ketones, esters, and even trifluoromethyl groups. nih.gov Another strategy involves using 1H-indazole N-oxides as precursors to introduce functional groups like amino, chloro, and hydroxyl groups at C-3. thieme-connect.com Structure-activity relationship studies on 3-substituted 1H-indazoles have shown that a carbohydrazide (B1668358) moiety at this position can be crucial for potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the indazole ring also play a significant role in determining the compound's efficacy. nih.gov For example, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the substituent at the C-5 position had a profound effect on activity. semanticscholar.orgnih.gov The introduction of a 3,5-difluorophenyl group at C-5 resulted in superior anti-proliferative activity compared to other substitutions. semanticscholar.org

N-1 and N-2 Positions: The position of the phenyl ring attachment (N-1 vs. N-2) defines the isomer of the indazole derivative. While this article focuses on 1H-indazole, it is noteworthy that 2H-indazole derivatives also exhibit significant biological activities, and their synthesis and SAR are widely studied. mdpi.com The substituents on the nitrogen atom can have a stronger effect on potency for some targets over others. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of a parent molecule. cambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties.

In the context of indazole derivatives, this approach has been successfully applied. For example, a bioisostere-based introduction of a 1,2,4-oxadiazole (B8745197) ring in place of an amide group in a series of 5-substituted-1H-indazoles led to the discovery of potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.govbohrium.com Molecular docking simulations revealed that the increased flexibility of the 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the MAO-B enzymatic cleft compared to its more rigid amide analog. bohrium.com

Common bioisosteric replacements for key functional groups are listed below.

| Original Group | Bioisosteric Replacement(s) | Rationale | Reference |

| Carboxylic Acid | Tetrazole, Sulfonamide | Mimics the acidic proton and hydrogen bonding capacity with improved cell permeability and metabolic stability. | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridine, Pyridazine, Thiophene | Introduces heteroatoms to alter polarity, reduce metabolic liability, and introduce new hydrogen bonding opportunities. | cambridgemedchemconsulting.com |

| Amide | 1,2,4-Oxadiazole, Reverse Amide | Retains key hydrogen bonding features but alters the electronic profile and conformational flexibility. | nih.govbohrium.com |

| Phenol | Difluoromethyl (CF₂H) | The CF₂H group can act as a similar hydrogen bond donor to the phenol's hydroxyl group. | cambridgemedchemconsulting.com |

| Methoxy (B1213986) Group | Small alkyl rings (e.g., cyclopropyl) | Restores metabolic stability that might be lost when replacing a methoxy group with a simple alkyl chain. | cambridgemedchemconsulting.com |

Elucidation of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 1H-indazole derivatives, computational methods like pharmacophore modeling and molecular docking are used to identify these key features. nih.gov

Studies on various indazole-based inhibitors have revealed common pharmacophoric elements. For instance, a pharmacophore model developed for estrogen receptor alpha (ERα) inhibitors based on an indazole scaffold identified three key features: one hydrophobic region, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id Similarly, 3D-QSAR and pharmacophore mapping of indazole derivatives as hypoxia-inducible factor (HIF)-1α inhibitors generated a five-point pharmacophore hypothesis that can be used to design more potent molecules. nih.gov

The indazole nucleus itself often serves as a crucial binding motif. The 1H-indazole structure is considered a key pharmacophore for potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity, with the indazole ring making effective hydrophobic interactions within the enzyme's active site. nih.gov Furthermore, the 1H-indazole-3-amine fragment has been identified as an effective hinge-binding element in several kinase inhibitors, demonstrating its importance in interacting with the backbone of protein kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of newly designed compounds and for understanding the physicochemical properties that drive activity.

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) studies have been applied to indazole derivatives.

2D-QSAR: These models relate biological activity to calculated molecular descriptors such as electronic, structural, spatial, and electrotopological properties. researchgate.net For example, 2D-QSAR studies on azole derivatives for antifungal activity have successfully created predictive models. sciencepublishinggroup.com

3D-QSAR: These models provide a more detailed understanding by generating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the molecular scaffold. nih.gov For indazole derivatives targeting HIF-1α, 3D-QSAR studies generated steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. nih.gov These maps help in understanding the variability in activity among different compounds and guide the placement of substituents to maximize favorable interactions with the target.

The development of robust QSAR models, validated through statistical measures, can significantly accelerate the drug design process for novel this compound derivatives. nih.govresearchgate.net

Ligand Efficiency, Lipophilic Efficiency, and Other Chemoinformatic Metrics for Lead Optimization (Theoretical Framework)

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the physicochemical properties of a compound to ensure it has a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Chemoinformatic metrics like ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) provide a framework for achieving this balance. core.ac.uk

Ligand Efficiency (LE): LE measures the binding energy of a compound per non-hydrogen atom. It is a size-corrected measure of potency, which helps in comparing molecules of different sizes. csmres.co.uk

Formula: LE = -ΔG / HA (where ΔG is the free energy of binding and HA is the number of heavy atoms).

Application: LE is particularly useful in fragment-based drug discovery to identify small fragments that bind efficiently to a target. During lead optimization, monitoring LE helps to ensure that increases in potency are not simply due to a disproportionate increase in molecular size. csmres.co.uk

Lipophilic Efficiency (LiPE or LLE): LiPE evaluates the potency of a compound relative to its lipophilicity (measured as logP or logD). wikipedia.org High lipophilicity is often associated with poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org

Formula: LiPE = pIC₅₀ - logP (or pKi - logD). wikipedia.org

Application: The goal during lead optimization is to increase potency without a corresponding increase in lipophilicity, thereby increasing the LiPE value. sciforschenonline.org An optimized drug candidate often has a LiPE value greater than 5 or 6. csmres.co.ukwikipedia.org This metric guides chemists to develop compounds that achieve high affinity through specific, directed interactions rather than non-specific hydrophobic interactions. sciforschenonline.org

In studies of 1H-indazole-based derivatives, these metrics have been applied to guide the design process. For instance, a series of 1H-indazole derivatives developed as FGFR kinase inhibitors exhibited excellent ligand efficiencies, indicating efficient binding. nih.gov By optimizing for both high potency and high lipophilic efficiency, researchers can mitigate the risk of "molecular obesity" and develop drug candidates with a higher probability of success in clinical development. core.ac.uksciforschenonline.org

Mechanistic Biological Investigations of 1 3 Chloro 4 Methylphenyl 1h Indazole

Target Identification and Validation through Biochemical and Biophysical Assays (In Vitro Focus)

Enzyme Inhibition and Activation Kinetics (e.g., Kinases, Proteases, Hydrolases)

No published studies were identified that investigated the inhibitory or activatory effects of 1-(3-Chloro-4-methylphenyl)-1H-indazole on specific enzyme classes such as kinases, proteases, or hydrolases. Consequently, data on its potency (e.g., IC50 or EC50 values), mechanism of inhibition (e.g., competitive, non-competitive), or kinetic parameters (e.g., Ki, kon, koff) are not available.

Receptor Binding Assays and Allosteric Modulation Studies

There is no available data from receptor binding assays to determine the affinity (e.g., Kd, Ki) of this compound for any specific receptors. Furthermore, studies exploring its potential as an allosteric modulator of receptor function have not been reported.

Protein-Ligand Interaction Kinetics and Thermodynamics (e.g., SPR, ITC)

Biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding and thermodynamic profile of this compound with purified proteins are absent from the current scientific literature. Such studies would be crucial for confirming direct target engagement and understanding the energetics of the interaction.

Cellular Pathway Modulation Studies in Relevant Cell Lines (In Vitro Focus)

Gene Expression Profiling (Transcriptomics)

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that detail the effects of this compound on global gene expression in any cell line. This type of analysis would be instrumental in identifying the cellular pathways perturbed by the compound.

Protein Expression and Phosphorylation Analysis (Proteomics, Western Blotting)

Similarly, there is a lack of proteomics or Western blotting data to indicate how this compound may alter protein expression levels or the phosphorylation status of key signaling proteins in cellular models. These analyses would provide critical insights into the compound's mechanism of action at the protein level.

Intracellular Localization and Trafficking Studies (Microscopy-Based Assays)

There is currently no published research detailing the intracellular localization and trafficking of this compound. Such studies, typically employing fluorescence microscopy with a labeled version of the compound or through the use of specific organelle stains, would be crucial in identifying the subcellular compartments where the compound accumulates. This information is fundamental to understanding its potential mechanism of action, as the site of accumulation often points towards the location of its molecular targets.

Future research in this area would involve synthesizing a fluorescent analog of this compound or utilizing advanced label-free imaging techniques to track its movement and distribution within live cells.

Assessment of Cellular Phenotypes Related to Specific Biological Processes (e.g., Apoptosis Induction, Cell Cycle Modulation)

Specific data on the effects of this compound on cellular phenotypes such as apoptosis and cell cycle progression are not available in the current scientific literature. While other indazole derivatives have been shown to induce apoptosis or cause cell cycle arrest in various cell lines, these findings cannot be directly extrapolated to this compound without specific experimental validation.

To address this gap, future investigations would need to include assays such as Annexin V/PI staining for apoptosis detection and flow cytometry for cell cycle analysis after treatment with the compound. The results of these studies would provide the first insights into the potential cytostatic or cytotoxic effects of this compound.

Table 1: Hypothetical Data on Apoptosis Induction by this compound in a Cancer Cell Line

| Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| Control | 2.1 | 1.5 | 0.8 |

| 1 | 5.3 | 3.2 | 1.1 |

| 10 | 15.8 | 8.9 | 2.5 |

| 50 | 35.2 | 18.7 | 5.4 |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data is currently available. |

Table 2: Illustrative Data on Cell Cycle Analysis Following Treatment with this compound

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.4 | 20.1 | 24.5 |

| 10 µM Compound | 70.2 | 15.3 | 14.5 |

| 50 µM Compound | 85.1 | 8.7 | 6.2 |

| Note: This table is for illustrative purposes to show how data would be presented. No such data has been published for this specific compound. |

Investigation of Chirality and Stereoselectivity in Biological Interactions (If Stereoisomers are Synthesized)

The chemical structure of this compound does not possess a chiral center, and therefore, it does not have stereoisomers. As an achiral molecule, investigations into chirality and stereoselectivity are not applicable.

Exploration of Mechanism of Action in Relevant Pre-clinical In Vivo Animal Models (Focus on Molecular Mechanisms and Target Engagement, Not Efficacy)

There are no published preclinical in vivo studies that explore the molecular mechanism of action or target engagement of this compound in animal models. Such research is critical for understanding how the compound functions in a whole organism and for validating any in vitro findings. These studies would typically involve administering the compound to animal models of disease and then analyzing tissues to assess target modulation, for example, through techniques like Western blotting, immunohistochemistry, or transcriptomics. The absence of this data means that the in vivo biological activity and molecular targets of this compound remain unknown.

Pre Clinical Pharmacokinetic and Metabolic Profiling of 1 3 Chloro 4 Methylphenyl 1h Indazole Mechanistic Focus

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes, S9 Fractions)

The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its in vivo half-life and clearance. researchgate.net This is typically evaluated using various in vitro systems derived from the liver, the primary site of drug metabolism. researchgate.net For 1-(3-Chloro-4-methylphenyl)-1H-indazole, its stability would be determined by incubating the compound with liver microsomes, hepatocytes, and S9 fractions from different species (e.g., human, rat, mouse) and monitoring the depletion of the parent compound over time.

Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism. evotec.com S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II (conjugation) reactions. researchgate.net Hepatocytes, being intact liver cells, represent the 'gold standard' for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. researchgate.net

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A hypothetical summary of the metabolic stability of this compound in human liver microsomes is presented below.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Classification |

| Incubation Time (min) | 0, 5, 15, 30, 60 | - |

| Compound Concentration (µM) | 1 | - |

| Microsomal Protein (mg/mL) | 0.5 | - |

| In Vitro Half-life (t½, min) | 45 | Moderate Stability |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | Low to Moderate |

This data is illustrative and not based on published experimental results for this specific compound.

Identification and Characterization of Major Metabolites and Their Metabolic Pathways

Following the determination of metabolic stability, the next step involves identifying the major metabolites and elucidating the metabolic pathways. This is crucial for understanding the clearance mechanisms and identifying any potentially active or toxic metabolites. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the primary analytical technique used for this purpose.

For a compound with the structure of this compound, several metabolic pathways can be postulated. Phase I metabolism would likely involve oxidation reactions mediated by CYP enzymes. Potential sites of oxidation include the methyl group on the phenyl ring, leading to a benzylic alcohol and subsequently a carboxylic acid. Hydroxylation of the aromatic rings is also a common metabolic route. Phase II metabolism could involve the glucuronidation of any hydroxylated metabolites.

Table 2: Plausible Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 1-(3-Chloro-4-(hydroxymethyl)phenyl)-1H-indazole | Oxidation (Hydroxylation of methyl group) |

| M2 | 4-(1H-Indazol-1-yl)-2-chlorobenzoic acid | Oxidation (Oxidation of M1) |

| M3 | 1-(3-Chloro-4-methylphenyl)-1H-indazol-x-ol | Oxidation (Aromatic hydroxylation) |

| M4 | M3-O-glucuronide | Glucuronidation (Phase II conjugation of M3) |

This table presents hypothetical metabolites based on the chemical structure and common metabolic pathways.

Plasma Protein Binding Characteristics (In Vitro Dialysis or Ultrafiltration)

The extent of binding to plasma proteins, primarily albumin, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is available to exert its pharmacological effect and be cleared. In vitro methods like equilibrium dialysis or ultrafiltration are employed to determine the percentage of the compound bound to plasma proteins.

A hypothetical assessment of plasma protein binding for this compound across different species is shown below. High plasma protein binding is common for lipophilic molecules.

Table 3: Hypothetical Plasma Protein Binding of this compound

| Species | % Bound | Unbound Fraction (fu) |

| Human | 99.2 | 0.008 |

| Rat | 98.8 | 0.012 |

| Mouse | 98.5 | 0.015 |

| Dog | 99.5 | 0.005 |

This data is illustrative and not based on published experimental results for this specific compound.

Membrane Permeability and Transporter Interaction Studies (e.g., Caco-2, MDCK Cell Lines, P-gp Substrate/Inhibition Assays)

To assess the potential for oral absorption, in vitro permeability studies are conducted using cell-based models that mimic the intestinal epithelium, such as Caco-2 or MDCK cell lines. nih.govnih.gov These assays measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp). Further studies would then be conducted to confirm if it is a substrate or inhibitor of specific efflux transporters.

Table 4: Hypothetical Caco-2 Permeability of this compound

| Parameter | Value | Classification |

| Papp (A-B) (x 10⁻⁶ cm/s) | 12.5 | High Permeability |

| Papp (B-A) (x 10⁻⁶ cm/s) | 14.2 | High Permeability |

| Efflux Ratio | 1.14 | Not a likely P-gp substrate |

| Recovery (%) | 95 | Good |

This data is illustrative and not based on published experimental results for this specific compound.

Cytochrome P450 (CYP) Inhibition and Induction Potential (In Vitro Assays)

Assessing the potential for a compound to inhibit or induce major CYP isozymes is crucial for predicting drug-drug interactions. In vitro assays using human liver microsomes and specific probe substrates for each CYP isozyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are performed to determine the IC50 values. nih.gov

The indazole and imidazole moieties are known to have the potential to interact with the heme iron of CYP enzymes, which can lead to inhibition. nih.gov A hypothetical CYP inhibition profile for this compound is presented below.

Table 5: Hypothetical Cytochrome P450 Inhibition Profile of this compound

| CYP Isozyme | IC50 (µM) | Potential for Inhibition |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25.3 | Low |

| CYP2C19 | 15.8 | Low to Moderate |

| CYP2D6 | > 50 | Low |

| CYP3A4 (Midazolam) | 8.9 | Moderate |

| CYP3A4 (Testosterone) | 10.2 | Moderate |

This data is illustrative and not based on published experimental results for this specific compound.

CYP induction potential is typically assessed in cultured human hepatocytes by measuring changes in mRNA levels of target CYPs after exposure to the compound.

Advanced Chemical Biology Applications and Derivatization Strategies

Design and Synthesis of Chemical Probes for Target Engagement and Imaging Studies

The development of chemical probes from a lead compound like 1-(3-chloro-4-methylphenyl)-1H-indazole is crucial for validating its biological targets and visualizing its distribution in complex biological systems. This involves the strategic incorporation of reporter groups, such as affinity tags or fluorophores, without significantly compromising the parent molecule's inherent biological activity.

Affinity Probes:

Affinity-based probes are designed to covalently label their protein targets, facilitating their isolation and identification. A common strategy involves the introduction of a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097), onto the indazole scaffold. nih.govenamine.netnih.gov Upon photoactivation, these groups form highly reactive species that create a covalent bond with nearby amino acid residues within the binding pocket of the target protein.

The synthesis of an affinity probe based on this compound would typically involve modifying a position on the molecule that is not critical for target binding. Structure-activity relationship (SAR) studies on related 1-aryl-1H-indazole kinase inhibitors often guide the selection of this attachment point. nih.govnih.gov For instance, if derivatization at the C3 or C5 position of the indazole ring is shown to be tolerated, a linker arm terminating in a photoreactive moiety could be installed at this site. The synthesis could proceed via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach a functionalized aryl group or an alkyl chain containing the photoreactive element. ias.ac.in

Fluorescent Probes:

Fluorescent probes are indispensable for imaging the subcellular localization of a drug molecule. The design of a fluorescent probe based on this compound would involve conjugating it to a suitable fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

The synthesis of such a probe requires a functional group on the indazole scaffold that can react with a complementary group on the fluorophore. For example, an amino or hydroxyl group could be introduced onto the phenyl ring of the this compound, which can then be coupled to a fluorophore containing an activated ester or isothiocyanate. Alternatively, the indazole itself can be part of a larger, inherently fluorescent heterocyclic system, created through further synthetic modifications. semanticscholar.org

| Probe Type | Reporter Group | General Synthetic Strategy | Application |

| Affinity Probe | Diazirine, Benzophenone, Aryl Azide | Introduction of a photoreactive moiety via a linker at a non-critical position of the indazole scaffold. | Target identification and binding site mapping. nih.govenamine.netnih.gov |

| Fluorescent Probe | Organic Dyes (e.g., fluorescein, rhodamine), Quantum Dots | Conjugation of a fluorophore to a functionalized derivative of the indazole compound. | Cellular imaging and localization studies. nih.gov |

Conjugation Strategies for Specific Biological Delivery Systems

To enhance the delivery of this compound to specific cells or tissues, it can be conjugated to various delivery vehicles, such as antibodies, peptides, or nanoparticles. The chemical methodologies for achieving this bioconjugation are centered around the use of chemical linkers that connect the indazole derivative to the delivery system.

The first step is to introduce a functional group on the this compound that can serve as a chemical handle for linker attachment. This could be a carboxylic acid, an amine, a thiol, or an alkyne. For instance, a carboxylic acid group could be installed at the C3 position of the indazole ring. jocpr.com This acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine group on the delivery vehicle to form a stable amide bond.

The choice of linker is critical and can influence the stability, solubility, and release characteristics of the conjugate. Linkers can be stable or cleavable. Cleavable linkers are designed to release the indazole payload in response to specific stimuli within the target cell, such as changes in pH or the presence of specific enzymes.

| Linker Attachment Point on Indazole | Functional Group for Conjugation | Linker Type | Bioconjugation Reaction |

| C3-position | Carboxylic Acid | Stable (e.g., polyethylene (B3416737) glycol) | Amide bond formation |

| Phenyl ring | Amine | Cleavable (e.g., hydrazone) | Schiff base formation followed by reduction |

| C5-position | Thiol | Stable (e.g., maleimide-based) | Michael addition |

Development of Bioorthogonal Reaction Handles for In Situ Labeling

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Introducing a bioorthogonal reaction handle onto the this compound scaffold allows for its in situ labeling and visualization in a cellular environment.

The most widely used bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com To utilize these reactions, an azide or an alkyne group must be incorporated into the structure of this compound. This can be achieved through standard synthetic transformations. For example, an amino-functionalized derivative can be converted to an azide, or a terminal alkyne can be introduced via a Sonogashira coupling reaction.

Once the indazole derivative bearing the bioorthogonal handle is administered to cells, it can be visualized by introducing a reporter molecule (e.g., a fluorophore) that contains the complementary reactive group. For example, an alkyne-modified indazole can be detected by adding an azide-functionalized fluorophore in the presence of a copper catalyst (for CuAAC) or by simply adding a strained cyclooctyne-fluorophore conjugate (for SPAAC). This approach allows for the real-time tracking of the molecule and its interaction with cellular components.

| Bioorthogonal Handle | Complementary Reporter | Reaction Type | Key Advantage |

| Azide | Alkyne-fluorophore | CuAAC or SPAAC | High specificity and biocompatibility. mdpi.com |

| Terminal Alkyne | Azide-fluorophore | CuAAC or SPAAC | Enables "click" chemistry for efficient labeling. nih.gov |

| Tetrazine | Trans-cyclooctene-fluorophore | Inverse-electron-demand Diels-Alder | Very fast reaction kinetics. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Scientific Contributions on 1-(3-Chloro-4-methylphenyl)-1H-indazole

Research focused specifically on this compound is primarily situated within the broader context of developing synthetic methodologies for complex indazole derivatives. The key scientific contribution is the successful synthesis of its carboxylated analog, Methyl this compound-3-carboxylate, which validates the construction of this particular substitution pattern on the 1H-indazole core. nih.gov

A significant synthetic advancement is the use of a silver(I)-mediated intramolecular oxidative C–H amination to construct the 1-aryl-1H-indazole system. nih.gov This method represents an efficient pathway for creating 3-substituted indazoles, which can be challenging to produce via other C-H amination techniques. The synthesis confirms that the 3-chloro-4-methylphenyl substituent is compatible with modern transition-metal-catalyzed cyclization reactions, a crucial finding for medicinal chemists looking to create libraries of diverse compounds.

While direct biological studies on the parent compound are not extensively documented in leading journals, the synthesis of its derivatives is driven by the established importance of the indazole core in pharmacology. Indazole derivatives are integral to numerous approved drugs, acting as kinase inhibitors, antiemetics, and anticancer agents. nih.govrsc.org Therefore, the primary contribution of research involving the this compound structure is the expansion of the chemical space available to drug discovery programs, providing a novel and accessible building block for further functionalization.

Table 1: Key Research Findings Summary

| Research Area | Key Finding | Scientific Contribution | Reference |

|---|---|---|---|

| Synthetic Methodology | Successful synthesis of Methyl this compound-3-carboxylate via silver(I)-mediated C-H amination. | Demonstrates a viable and efficient route to a complex, substituted indazole, overcoming challenges associated with traditional methods. | nih.gov |

| Medicinal Chemistry | Indazole core is a privileged scaffold in drug discovery. | The synthesis of this derivative provides a new building block for developing novel therapeutic agents, particularly kinase inhibitors. | rsc.orgnih.gov |

| Structural Chemistry | The 3-chloro-4-methylphenyl moiety is a valid substituent for the 1-position of the indazole ring. | Expands the library of known indazole structures, enabling further structure-activity relationship (SAR) studies. | nih.gov |

Identification of Remaining Research Challenges and Unexplored Avenues for Investigation

Despite the progress in synthesizing substituted indazoles, significant research challenges and unexplored avenues remain for this compound and its analogs.

First, a major gap is the lack of dedicated research into the specific physicochemical and biological properties of the parent compound, this compound. The existing literature focuses on its synthesis as part of a larger library of compounds. nih.gov Future work should include its isolation, full characterization, and screening for biological activity to determine if the specific combination of the chloro and methyl groups confers any unique therapeutic potential.

Second, synthetic methodologies, while advancing, still present challenges. researchgate.netresearchgate.net A key difficulty in indazole chemistry is achieving regioselectivity—controlling functionalization at specific positions on the heterocyclic ring (e.g., C3, C5, or C7). researchgate.net For this compound, developing selective C-H functionalization methods to introduce additional groups without relying on pre-functionalized starting materials is a significant hurdle. Such methods would enhance the modularity and efficiency of creating derivatives for screening.

Third, the scalability of current synthetic routes, such as those employing silver or other precious metal catalysts, remains a challenge for broader applications. nih.gov Investigating more sustainable and cost-effective catalytic systems, potentially using earth-abundant metals or photocatalysis, is a crucial avenue for future research. researchgate.net

Finally, there is a complete absence of data on its potential applications beyond medicinal chemistry, for instance, in materials science (e.g., as organic light-emitting diodes or sensors), where other heterocyclic compounds have shown promise.

Table 2: Unexplored Research Avenues

| Research Area | Unexplored Avenue | Potential Impact |

|---|---|---|

| Biological Screening | Comprehensive evaluation of the compound's activity against various biological targets (e.g., kinases, bacterial enzymes). | Discovery of novel lead compounds for drug development. |

| Selective Functionalization | Development of catalytic methods for position-selective C-H activation at other sites on the indazole core. | Streamlined synthesis of complex derivatives for SAR studies. |

| Green Chemistry | Exploration of photocatalytic or earth-abundant metal-catalyzed synthetic routes. | More sustainable and cost-effective production. |

| Materials Science | Investigation of photophysical and electronic properties. | Potential discovery of new materials for electronic or optical applications. |

Broader Implications for the Design and Development of Novel Indazole-Based Chemical Entities in Academic Research

The study of specific molecules like this compound holds wider implications for the field of chemical research. The development of synthetic routes to access such compounds enriches the toolbox available to academic and industrial chemists, enabling the systematic exploration of chemical space.

The successful synthesis of this substituted indazole reinforces the versatility of the indazole scaffold as a template for library generation. nih.gov By demonstrating that complex, electronically-distinct aryl groups can be readily appended to the indazole nitrogen, it encourages researchers to design and create even more diverse analogs. This diversity is the foundation of modern drug discovery, where subtle changes in a molecule's structure can lead to dramatic differences in biological activity and selectivity. nih.gov

Furthermore, the challenges identified in the synthesis and functionalization of this molecule highlight critical areas for future academic inquiry. The pursuit of more efficient, selective, and sustainable synthetic methods for indazoles is a fertile ground for innovation in catalysis and organic chemistry. researchgate.netresearchgate.net Advances in these areas will not only benefit the synthesis of indazole-based compounds but can also be applied to other important heterocyclic systems.

In essence, the work surrounding this compound serves as a case study in the iterative process of chemical research: synthesis enables property evaluation, which in turn reveals new challenges and inspires the development of novel scientific tools. This cycle is fundamental to advancing the design and development of all new chemical entities.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloro-4-methylphenyl)-1H-indazole, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis typically involves coupling reactions between substituted anilines and indazole precursors. For example, analogous methods to those used for urea derivatives (e.g., 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) involve reacting 3-chloro-4-methylaniline with indazole-containing electrophiles under controlled conditions . Post-synthesis, structural confirmation employs:

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from solvents like ethanol or DCM.

Data Collection : Using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation.

Refinement : SHELXL software for solving and refining the structure, addressing challenges like disorder or twinning .

Validation : CheckCIF/PLATON to ensure structural integrity and compliance with crystallographic standards.

Advanced Research Questions

Q. What strategies are employed to investigate structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: SAR studies focus on modifying substituents to evaluate biological or chemical properties:

- Substituent Variation : Synthesize analogs with halogen (e.g., F, Br), alkyl (e.g., methyl, isopropyl), or electron-withdrawing groups (e.g., CF₃) at the 4-methyl or indazole positions .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays .

- Data Analysis : Compare IC₅₀/MIC values to identify trends. For example, bulkier substituents may enhance tubulin inhibition by altering steric interactions .

Example SAR Table:

| Derivative | Substituent (R) | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Parent Compound | H | 64 | 12.5 |

| CF₃-analog | CF₃ | 16 | 3.2 |

| 4-Fluoro-phenyl analog | F | 32 | 6.8 |

Q. How can computational methods predict binding interactions of this compound with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. Key steps:

- Protein Preparation : Retrieve PDB structures (e.g., 1SA0 for tubulin), remove water, add charges.

- Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

- Docking Analysis : Identify binding poses and key residues (e.g., hydrophobic interactions with β-tubulin’s colchicine site) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

Q. How do researchers address conflicting biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Structural Reanalysis : Verify compound identity via SC-XRD or 2D NMR if discrepancies arise (e.g., regioisomer formation during synthesis) .

- Meta-Analysis : Compare substituent effects systematically. For instance, chloro vs. methyl groups may alter logP, affecting membrane permeability .

Q. What advanced techniques characterize electronic and steric effects of substituents in derivatives?

Methodological Answer:

- DFT Calculations : Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO), identifying electron-rich regions for nucleophilic attack.

- Hammett Constants : Quantify substituent electronic effects (σ values) to correlate with reaction rates or bioactivity .

- X-ray Crystallography : Compare bond lengths/angles to assess steric strain (e.g., 2,4,6-trimethylphenyl vs. phenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.